molecular formula C14H17N5OS B2408685 [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea CAS No. 914636-27-4

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea

Cat. No.: B2408685
CAS No.: 914636-27-4
M. Wt: 303.38
InChI Key: OTSSMGDBYOBPRY-WJDWOHSUSA-N
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Description

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea is a heterocyclic compound that contains both pyrazole and thiourea moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazole ring, a common structural motif in many biologically active molecules, contributes to its diverse biological activities.

Scientific Research Applications

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. For instance, the reaction between 3-methyl-1-phenyl-5-pyrazolone and an appropriate aldehyde in the presence of a base such as sodium acetate can yield the desired pyrazole derivative . The subsequent reaction with thiourea under mild conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as L-proline can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides can replace the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea stands out due to its unique combination of pyrazole and thiourea moieties, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-3-11(16-17-14(15)21)12-9(2)18-19(13(12)20)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H3,15,17,21)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSSMGDBYOBPRY-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=S)N)C1C(=NN(C1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=S)N)/C1C(=NN(C1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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